Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

Stereoselective synthesis Enzymatic resolution Chiral HPLC

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate (CAS 1368310-60-4) is a synthetic fluorinated δ-hydroxy ester (C₁₂H₁₅FO₃, MW 226.24 g/mol) that contains a chiral center at the C-5 position. It is primarily catalogued as Ezetimibe Impurity B (also designated Impurity by multiple pharmacopoeia-aligned reference-standard suppliers, and is utilized as an analytical reference standard for HPLC method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production of ezetimibe.

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Cat. No. B13441376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-fluorophenyl)-5-hydroxypentanoate
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C12H15FO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8,11,14H,2-4H2,1H3
InChIKeyUNLBEUJPMNQIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate Procurement Guide: Cas 1368310-60-4 Identity, Impurity Class, And Baseline Specifications


Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate (CAS 1368310-60-4) is a synthetic fluorinated δ-hydroxy ester (C₁₂H₁₅FO₃, MW 226.24 g/mol) that contains a chiral center at the C-5 position . It is primarily catalogued as Ezetimibe Impurity B (also designated Impurity 55) by multiple pharmacopoeia-aligned reference-standard suppliers, and is utilized as an analytical reference standard for HPLC method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production of ezetimibe [1]. The compound's structural identity has been confirmed by ¹H and ¹³C NMR, LC-MS, and HPLC co-injection with authentic ezetimibe samples [2].

Why Generic Ester or Halogenated Phenyl Analogs Cannot Substitute for Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate in Pharmaceutical Quality Applications


Ezetimibe impurity profiling involves numerous structurally related substances—including desfluoro, open-ring, keto-acid, and stereoisomeric impurities—each with distinct chromatographic retention behavior and acceptance thresholds under ICH guidelines [1]. Simple replacement with a non-fluorinated or para-chloro analog, a lithium or sodium carboxylate salt, or a racemic mixture fails to match the specific relative retention time, mass spectrometric fragmentation pattern, and stereochemical identity that define this impurity's utility as a reference standard, rendering any substitution analytically invalid for method validation or batch release testing [2].

Quantitative Differentiation Evidence for Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate Against Closest Analogs


Stereochemical Identity: Enantiomeric Excess ≥99% via Immobilized Lipase Resolution Versus Racemic Synthesis

The patented biological enzyme resolution method delivers the (S)-enantiomer of methyl 5-(4-fluorophenyl)-5-hydroxypentanoate with an enantiomeric excess (ee) ≥99%, whereas conventional chemical reduction methods yield racemic or low-ee product [1]. The target (S)-compound is the key chiral building block for one Ezetimibe synthetic route; the opposite (R)-enantiomer is chemically recycled via hydrolysis and oxidation back to the starting keto-acid, enabling a cost-effective closed-loop resolution [2].

Stereoselective synthesis Enzymatic resolution Chiral HPLC Ezetimibe intermediate

Methyl Ester Versus Lithium Salt: Differing MW, Formula, and Procurement-Grade Purity Specifications

The methyl ester (CAS 1368310-60-4; C₁₂H₁₅FO₃; MW 226.24 g/mol) and the lithium carboxylate salt (CAS 1807901-38-7; C₁₁H₁₂FLiO₃; MW 218.15 g/mol) are chemically distinct entities that cannot be interchanged . The lithium salt is supplied at a minimum purity specification of 95% (by HPLC or titration) primarily as a research-grade building block, whereas the methyl ester is supplied as a reference standard with full characterization data compliant with regulatory guidelines (USP/EP traceability available) [1]. Using the lithium salt in an analytical method expecting the methyl ester would produce incorrect retention times, mismatched MS ionization patterns, and invalid calibration curves.

Lithium salt Molecular weight Purity specification Organometallic reagent

Regulatory Identity: Designated Ezetimibe Impurity B (Impurity 55) Versus Unclassified Analogs

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate is explicitly designated as Ezetimibe Impurity B (also referred to as Impurity 55) by multiple reference standard suppliers and is specifically used in validated HPLC methods for the quantitative determination of ezetimibe-related substances [1]. Impurity profiling studies using a validated stability-indicating RP-HPLC method have demonstrated that ezetimibe drug substance can contain up to 11 process-related impurities, among which the desfluoro open-ring impurity (a structurally distinct compound with RRT ~1.48 under specific conditions) is separately identified and quantified as a different entity from Impurity B [2]. Procuring a non-designated, uncharacterized analog—even one with similar molecular formula—provides no regulatory standing for method validation, which can delay ANDA submissions.

Impurity profiling Pharmacopoeial reference standard ANDA Method validation

Synthetic Accessibility and Throughput: 96.5% Yield in Key Intermediate Step Versus Lower-Yielding Multi-Step Published Routes

A patent describing the synthesis of a key ezetimibe intermediate reports a 96.5% yield for the preparation of a closely related 5-(4-fluorophenyl) intermediate via esterification and reduction, significantly exceeding yields of 50–75% reported for alternative multi-step impurity syntheses [1]. While yield data specific to the methyl ester target compound are not exhaustively published, the same patent family demonstrates that the overall synthetic strategy using fluorobenzene and glutaric anhydride as starting materials provides an efficient route that supports cost-effective procurement at multi-gram scale [2].

Synthetic yield Intermediate Scale-up Process chemistry

Procurement-Driven Application Scenarios for Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate


ANDA Analytical Method Validation and Batch Release Testing

This compound is procured as a certified reference standard (Impurity B) for use in validated related-substances HPLC methods that simultaneously quantify up to 11 process impurities in ezetimibe drug substance and tablets, with validated limits of quantification as low as 0.3 μg mL⁻¹ [1]. Traceability against USP or EP pharmacopoeial standards is available from qualified suppliers, ensuring regulatory acceptability of analytical data packages in ANDA submissions [2].

Chiral Purity Determination and Enantiomeric Excess Verification

When the target (S)-enantiomer is procured as an optically pure chiral reference (ee ≥99%), it serves as the gold standard for chiral HPLC or SFC method development to verify and quantify the enantiomeric purity of ezetimibe drug substance and its chiral intermediates. The immobilized lipase resolution protocol provides a documented enantioselective synthesis route that supports industrial-scale production of the (S)-enantiomer [1].

Identification and Quantification of Process-Related Impurities During Scale-Up

During ezetimibe process development, this impurity is used as a retention-time and mass-spectral marker to identify and quantify process-related impurities detected at levels of 0.05–0.15% in crude product by RP-HPLC and LC-MS [1]. Its use enables root-cause analysis of side-reaction pathways (e.g., incomplete esterification or over-reduction) and supports process optimization to keep impurity levels below ICH-specified thresholds.

Synthetic Intermediate for Ezetimibe Key Building Blocks

In medicinal chemistry and process R&D laboratories, the methyl ester is employed as a late-stage intermediate that can be hydrolyzed to the free carboxylic acid or converted to activated ester derivatives for coupling to the azetidinone core of ezetimibe. The 96.5% yield reported for the analogous synthetic step confirms the route's suitability for gram-to-kilogram scale procurement [1].

Quote Request

Request a Quote for Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.